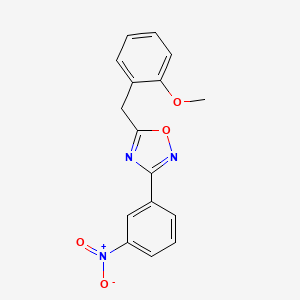![molecular formula C13H11NO3S B5788209 {4-[(2-thienylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5788209.png)
{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(2-thienylcarbonyl)amino]phenyl}acetic acid, commonly known as TAP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TAP is a non-steroidal anti-inflammatory drug (NSAID) that exhibits excellent anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of TAP involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. TAP selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are involved in the maintenance of normal physiological functions. This selectivity of TAP makes it a safer alternative to traditional {4-[(2-thienylcarbonyl)amino]phenyl}acetic acids, which non-selectively inhibit both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
TAP exhibits excellent anti-inflammatory and analgesic properties, making it effective in reducing pain and inflammation associated with various diseases such as rheumatoid arthritis and osteoarthritis. Additionally, TAP has been shown to possess anti-cancer properties, making it effective in inhibiting the growth of cancer cells. TAP has also been shown to exhibit antioxidant properties, making it effective in protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of TAP for lab experiments include its excellent anti-inflammatory and analgesic properties, making it effective in reducing pain and inflammation associated with various diseases. Additionally, TAP exhibits excellent selectivity towards COX-2 enzymes, making it a safer alternative to traditional {4-[(2-thienylcarbonyl)amino]phenyl}acetic acids. The limitations of TAP for lab experiments include its potential toxicity at high doses and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on TAP. Firstly, further studies are needed to determine the long-term safety and efficacy of TAP in humans. Secondly, the potential use of TAP as a chemotherapeutic agent needs to be further explored. Thirdly, the development of new analogs of TAP with improved pharmacological properties is an area of active research. Fourthly, the use of TAP in combination with other drugs for the treatment of various diseases needs to be explored. Lastly, the potential use of TAP in veterinary medicine needs to be further explored.
Conclusion:
In conclusion, TAP is a promising chemical compound with excellent anti-inflammatory and analgesic properties. TAP selectively inhibits COX-2 enzymes, making it a safer alternative to traditional {4-[(2-thienylcarbonyl)amino]phenyl}acetic acids. TAP has potential therapeutic applications in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. Further research is needed to determine the long-term safety and efficacy of TAP in humans and to explore its potential use in veterinary medicine.
Synthesemethoden
The synthesis of TAP involves the reaction between 4-aminophenylacetic acid and 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the two reactants, resulting in the formation of TAP. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
TAP has been extensively studied for its therapeutic potential in various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. TAP has been shown to exhibit excellent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory disorders. Additionally, TAP has been shown to possess anti-cancer properties, making it a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
2-[4-(thiophene-2-carbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-12(16)8-9-3-5-10(6-4-9)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLFUNZZXUSEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5788145.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5788147.png)

![N-(3-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B5788154.png)
![3-[(2-chloro-5-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5788167.png)
![N-[(cyclohexylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5788171.png)
![2-[(2-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5788173.png)

![methyl 4-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-3-oxobutanoate](/img/structure/B5788184.png)

![2-[(4-morpholinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5788195.png)


